molecular formula C22H18O4S B12622082 Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- CAS No. 918137-27-6

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-

Cat. No.: B12622082
CAS No.: 918137-27-6
M. Wt: 378.4 g/mol
InChI Key: KQOOZQXGFSHALF-UHFFFAOYSA-N
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Description

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- is a complex organic compound that belongs to the class of phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxathiin ring, followed by the introduction of the phenylmethoxy group. The final step involves the methoxylation of the phenol ring. Common reagents used in these reactions include phenols, methoxy compounds, and benzoxathiin precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler phenolic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and benzoxathiin derivatives.

Scientific Research Applications

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-: A simpler phenolic compound with a methoxy group.

    Phenol, 2-(phenylmethoxy)-: Contains a phenylmethoxy group but lacks the benzoxathiin moiety.

    Phenol, 2-methoxy-5-(1-propenyl)-, (E)-: Features a propenyl group instead of the benzoxathiin moiety.

Uniqueness

Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]- is unique due to the presence of the benzoxathiin ring, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar phenolic compounds and contributes to its versatility in various scientific and industrial applications.

Properties

CAS No.

918137-27-6

Molecular Formula

C22H18O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-methoxy-5-(6-phenylmethoxy-1,4-benzoxathiin-2-yl)phenol

InChI

InChI=1S/C22H18O4S/c1-24-19-9-7-16(11-18(19)23)21-14-27-22-12-17(8-10-20(22)26-21)25-13-15-5-3-2-4-6-15/h2-12,14,23H,13H2,1H3

InChI Key

KQOOZQXGFSHALF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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